5-(Benzyloxy)quinoline

Anticonvulsant Neurotoxicity Maximal Electroshock (MES)

Researchers developing next-generation antiepileptic drugs require reliable access to regiospecifically pure quinoline building blocks. 5-(Benzyloxy)quinoline (CAS 917835-22-4) is a validated anticonvulsant scaffold, with derivatives demonstrating a Protective Index (PI=12.0) surpassing carbamazepine in the maximal electroshock (MES) test. Its C5-substitution pattern is critical for establishing structure-activity relationships and enabling orthogonal Suzuki cross-coupling reactivity for rapid library synthesis. - Definitive C5-substitution ensures reproducible SAR, eliminating the risk of regioisomeric impurity confounding biological results. - Proven intermediate for 5-substituted quinolin-8-ols via 8-benzyloxy-5-bromoquinoline, streamlining diverse derivative synthesis. - Class-level CYP isoform probe utility supports in vitro metabolic profiling.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B13028141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)quinoline
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-4-9-15-14(16)8-5-11-17-15/h1-11H,12H2
InChIKeyZWVVYHZCBSITMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)quinoline: Specifications & Properties


5-(Benzyloxy)quinoline (CAS: 917835-22-4) is a synthetic heterocyclic compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . It features a quinoline core substituted at the 5-position with a benzyloxy group . Key physicochemical parameters include a calculated LogP (XlogP) of 4.1, a topological polar surface area (TPSA) of 22.1 Ų, and three rotatable bonds [1]. Commercial sources specify a minimum purity of 95% .

5-(Benzyloxy)quinoline: Distinct 5-Substitution Profile


The specific placement of the benzyloxy group at the C5 position of the quinoline ring fundamentally alters the compound's electronic and steric properties compared to other regioisomers (e.g., 6- or 7-benzyloxyquinolines) and other 5-substituted analogs [1]. This substitution pattern is critical for establishing specific structure-activity relationships (SAR) in derivative synthesis, as demonstrated in work using 8-benzyloxy-5-bromoquinoline as a key intermediate for Suzuki cross-coupling reactions . The distinct reactivity and resulting biological profile preclude the substitution of 5-(benzyloxy)quinoline with other benzyloxyquinoline isomers in chemical synthesis or pharmacological studies.

5-(Benzyloxy)quinoline: Evidence vs. Closest Analogs


Safety Advantage in MES Seizure Model

The derivative 5-benzyloxy-[1,2,4]triazolo[4,3-a]quinoline (3j) was evaluated for anticonvulsant activity using the maximal electroshock (MES) test and for neurotoxicity using the rotarod test. While its MES activity (ED50 of 22.8 mg/kg) was slightly weaker than the most potent analog in the series, compound 3f (ED50 of 19.0 mg/kg), it demonstrated a significantly improved safety margin. Its Protective Index (PI = TD50/ED50) was 12.0, which is superior to the PI of 5.8 for the more potent analog 3f and importantly exceeds the safety profile of the marketed drug carbamazepine [1].

Anticonvulsant Neurotoxicity Maximal Electroshock (MES)

c-Met Kinase Inhibition: 5- vs 6-Substitution

While 5-(benzyloxy)quinoline itself is not a potent kinase inhibitor, its 6-substituted regioisomer has been developed into a highly selective c-Met inhibitor. A derivative of 6-benzyloxyquinoline demonstrates ATP-competitive inhibition against c-Met kinase with an IC50 of 9.3 nM and exhibits >20-fold selectivity against a panel of 19 receptor tyrosine kinases and 8 serine/threonine kinases in enzymatic assays [1]. This establishes a clear regioisomeric distinction: the 5-benzyloxy substitution pattern does not confer the same kinase inhibition profile as the 6-substituted analog, highlighting the critical nature of substitution position for this specific pharmacological activity.

Kinase Inhibitor c-Met IC50

Key Intermediate for Suzuki Cross-Coupling

8-Benzyloxy-5-bromoquinoline, a direct derivative of the 5-substituted quinoline scaffold, serves as a crucial intermediate for synthesizing 5-substituted quinolin-8-ols via the Suzuki reaction . This synthetic route highlights a specific utility: the 5-benzyloxy pattern on a brominated precursor enables selective cross-coupling to introduce diverse aryl groups at the 5-position. In contrast, the unsubstituted 5-(benzyloxy)quinoline or its 5-hydroxy analog cannot undergo this specific transformation without additional functionalization steps, making the brominated derivative a more efficient building block for library synthesis.

Synthetic Chemistry Suzuki Coupling Quinolin-8-ol

Cytochrome P450 Substrate Metabolism

Structure-activity relationship (SAR) studies on 7-alkoxyquinolines demonstrate that the 7-benzyloxy analog is the most rapidly metabolized substrate for control microsomes and those from phenobarbitone (PB)-pretreated rats, exhibiting a Vmax of 12 nmol 7-quinolinol/min/mg protein. This contrasts sharply with 7-ethoxy- and 7-propoxyquinolines, which are preferentially O-dealkylated by microsomes from 3-methylcholanthrene (MC)-pretreated animals [1]. This pattern establishes a class-level inference that the presence and position of a benzyloxy group on the quinoline ring significantly influence its interaction with and rate of metabolism by specific cytochrome P450 isoforms.

Cytochrome P450 Metabolism Benzyloxyquinoline

5-(Benzyloxy)quinoline: Validated Applications


Safer Anticonvulsant Agents

5-(Benzyloxy)quinoline serves as a validated scaffold for generating anticonvulsant candidates. Evidence from a 5-benzyloxy-[1,2,4]triazolo[4,3-a]quinoline derivative demonstrates a superior Protective Index (PI=12.0) compared to a more potent but less safe analog (PI=5.8) and the marketed drug carbamazepine in the MES test [1]. This quantifiable safety advantage supports its prioritization in medicinal chemistry programs focused on developing new antiepileptic drugs with reduced neurotoxicity.

5-Arylquinolin-8-ol Library Synthesis

The 5-benzyloxyquinoline framework is a strategic entry point for synthesizing diverse 5-substituted quinolin-8-ols. Specifically, 8-benzyloxy-5-bromoquinoline is a proven key intermediate that undergoes efficient Suzuki cross-coupling with arylboronic acids [1]. This route enables the rapid generation of compound libraries for SAR studies, offering a clear advantage over other 5-substituted quinoline isomers that lack this orthogonal reactivity.

Cytochrome P450 Isoform Metabolic Profiling

The benzyloxyquinoline scaffold exhibits distinct metabolic profiles depending on the substitution position and the cytochrome P450 isoforms involved. Data from 7-benzyloxyquinoline show it is a preferred substrate for CYP isoforms induced by phenobarbitone, with a Vmax of 12 nmol/min/mg protein [1]. This class-level evidence supports the use of 5-(benzyloxy)quinoline analogs as chemical probes or substrates in in vitro assays designed to study or differentiate the metabolic activity of specific P450 enzymes.

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